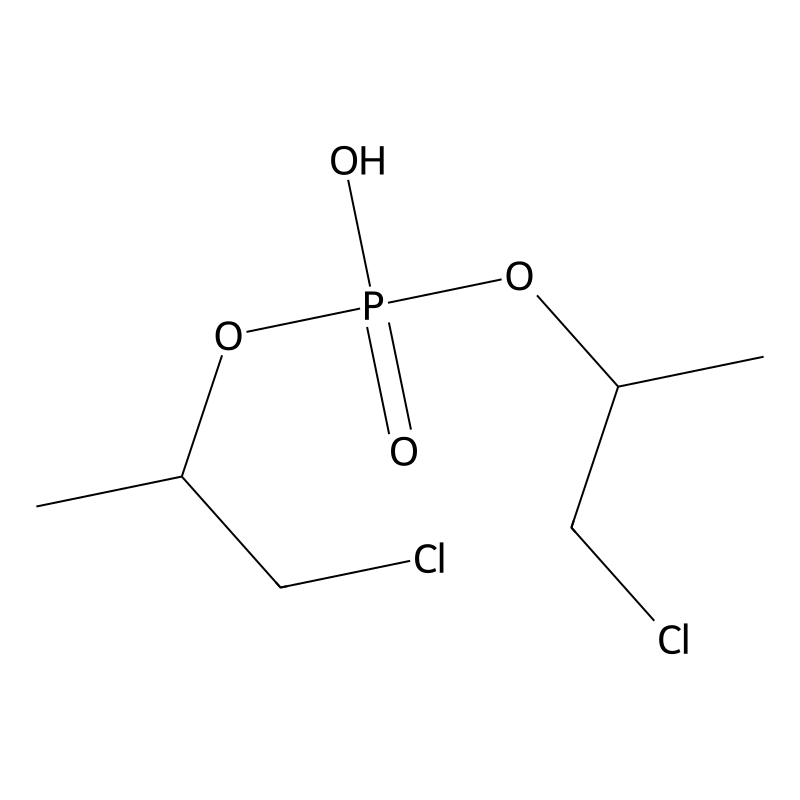

bis(1-Chloropropan-2-yl) hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Toxicology Research

Summary of the Application: Bis-(1-chloro-2-propyl) phosphate is one of the major organophosphate flame retardants present in the indoor and outdoor environment . Knowledge of biotransformation pathways is important to elucidate potential bioavailability and toxicity of this compound and to identify relevant biomarkers .

Results or Outcomes: The established biomarkers bis (1-chloro-2-propyl) hydrogen phosphate (BCIPP) and 1-hydroxy-2-propyl bis (1-chloro-2-propyl) phosphate (BCIPHIPP) were identified. In addition, carboxyethyl bis (1-chloro-2-propyl) phosphate (TCIPP-M1), bis (1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (TCIPP-M2) and 1-chloro-3-hydroxypropan-2-yl bis (1-chloropropan-2-yl) phosphate (TCIPP-M3) were identified . In urine samples, apart from BCIPP and BCIPHIPP, TCIPP-M1 and TCIPP-M3 were identified for the first time .

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a dialkyl phosphate compound characterized by the molecular formula and a CAS number of 789440-10-4. This compound features two chloropropan-2-yl groups attached to a phosphate moiety, which contributes to its unique chemical properties. The structure allows it to act as both a nucleophile and electrophile in various

There is no current research available on the specific mechanism of action of bis(1-chloropropan-2-yl) hydrogen phosphate in biological systems.

- Nucleophilic Substitution: The chlorinated alkyl groups can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Phosphorylation Reactions: The phosphate group can react with alcohols or amines, leading to the formation of esters or amides.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 1-chloropropan-2-ol, which may further participate in additional reactions .

Research indicates that bis(1-Chloropropan-2-yl) hydrogen phosphate exhibits biological activity, particularly as an organophosphate. Organophosphates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to neurotoxic effects, making such compounds significant in toxicology studies . Additionally, its derivatives may have potential applications in agriculture as insecticides or herbicides due to their biological activity against pests .

Several methods can be employed for synthesizing bis(1-Chloropropan-2-yl) hydrogen phosphate:

- Direct Phosphorylation:

- Reacting phosphorus oxychloride with 1-chloropropan-2-ol under controlled conditions can yield bis(1-Chloropropan-2-yl) hydrogen phosphate.

- Transesterification:

- This method involves reacting an existing phosphate ester with 1-chloropropan-2-ol in the presence of a catalyst.

- Chlorination of Propanol:

- Chlorination of propanol followed by phosphorylation can also produce this compound.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice .

Bis(1-Chloropropan-2-yl) hydrogen phosphate has several applications:

- Flame Retardants: Due to its phosphoric nature, it is explored as a flame retardant in various materials.

- Plasticizers: Used in the production of plastics, enhancing flexibility and durability.

- Pesticides: Its biological activity makes it suitable for developing agricultural chemicals aimed at pest control .

Studies examining the interactions of bis(1-Chloropropan-2-yl) hydrogen phosphate with biological systems have revealed its potential neurotoxic effects through acetylcholinesterase inhibition. In vitro studies have shown that exposure to this compound can lead to significant alterations in neurotransmitter levels, raising concerns about its environmental persistence and toxicity . Further research is necessary to fully elucidate its biochemical pathways and long-term effects on health.

Several compounds share structural similarities with bis(1-Chloropropan-2-yl) hydrogen phosphate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tris(1-chloro-2-propyl) phosphate | Contains three chloropropan-2-yl groups | Higher neurotoxicity potential due to increased alkylation sites |

| Diethyl phosphate | Two ethyl groups attached to phosphate | Commonly used as a solvent and has lower toxicity compared to organophosphates |

| Dimethyl methylphosphonate | Methyl groups attached to phosphorus | Used primarily as a chemical intermediate and has different reactivity patterns |

Bis(1-Chloropropan-2-yl) hydrogen phosphate stands out due to its dual chlorinated alkyl groups, which enhance its reactivity compared to other phosphates while also presenting unique biological activities .

Molecular Structure and Formula

bis(1-Chloropropan-2-yl) hydrogen phosphate represents a significant organophosphorus compound characterized by its distinctive dialkyl phosphate structure [1]. The molecular formula of this compound is C₆H₁₃Cl₂O₄P, indicating the presence of six carbon atoms, thirteen hydrogen atoms, two chlorine atoms, four oxygen atoms, and one phosphorus atom [1] [2]. The compound possesses a molecular weight of 251.04 grams per mole, as determined through computational analysis using established chemical databases [1] [7].

The structural architecture of bis(1-Chloropropan-2-yl) hydrogen phosphate features a central phosphate group that serves as the core molecular framework [1]. This phosphate moiety is esterified with two identical 1-chloropropan-2-yl substituents, creating a symmetrical arrangement around the phosphorus center . Each chloropropyl group contains a chlorine atom attached to the terminal carbon of a three-carbon chain, with the phosphate ester linkage occurring at the secondary carbon position [1].

The canonical SMILES notation for this compound is represented as CC(CCl)OP(=O)(O)OC(C)CCl, which provides a linear representation of the molecular connectivity [1] [4]. The International Union of Pure and Applied Chemistry identifier for this structure is InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10), offering a standardized method for structural identification [1] [2].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃Cl₂O₄P | PubChem [1] |

| Molecular Weight | 251.04 g/mol | PubChem [1] |

| Exact Mass | 249.992844 | ChemSrc [7] |

| InChI Key | ORAAZVDXWSKZHK-UHFFFAOYSA-N | PubChem [1] |

Nomenclature and Synonyms

The systematic nomenclature of this organophosphorus compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being bis(1-chloropropan-2-yl) hydrogen phosphate [1]. This name accurately reflects the structural composition, indicating the presence of two 1-chloropropan-2-yl groups attached to a hydrogen phosphate core [1].

Several alternative nomenclature systems have been employed in scientific literature to describe this compound [1] [6]. The designation bis(1-chloro-2-propyl) phosphate represents a commonly encountered synonym that emphasizes the chlorinated propyl substituents [1] [6]. Additional systematic names include bis(1-chloro-2-propyl) hydrogen phosphate and bis(2-chloro-1-methylethyl) hydrogen phosphate, each reflecting different approaches to describing the substituted propyl groups [1] [6].

The Chemical Abstracts Service has assigned the registry number 789440-10-4 to this compound, providing a unique identifier for database searches and regulatory purposes [1] [2]. In metabolomic databases, this compound is also referenced by the identifier 87163 in the Metabolomics Workbench [1]. The ChEBI database utilizes the identifier CHEBI:166470 for systematic chemical classification [1].

Commercial suppliers and research institutions have developed additional nomenclature variations for practical applications [2] [6]. These include abbreviated forms such as bis-(1-chloro-2-propyl)phosphate and bis(1-chloro-2-propanyl) hydrogen phosphate [6] [7]. The compound has also been referenced in analytical chemistry contexts using codes such as MSK1634 and H40089 [1].

Structural Characterization Techniques

The structural elucidation of bis(1-Chloropropan-2-yl) hydrogen phosphate requires the application of multiple analytical techniques to confirm molecular identity and connectivity [17]. Infrared spectroscopy serves as a primary tool for identifying characteristic functional groups within the compound structure [17] [19]. This technique provides definitive evidence for the presence of phosphate ester linkages, carbon-hydrogen bonds, and carbon-chlorine functionalities [17] [20].

Nuclear magnetic resonance spectroscopy represents another essential characterization method for this organophosphorus compound [17] [23]. Proton nuclear magnetic resonance analysis enables the identification of hydrogen environments within the chloropropyl substituents and confirms the phosphate hydrogen [17]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding carbon atom environments and connectivity patterns [17].

Phosphorus-31 nuclear magnetic resonance spectroscopy offers particularly valuable structural information for organophosphorus compounds [23] [26]. This technique directly probes the phosphorus center and provides insights into the electronic environment and coordination state of the phosphate group [23]. The chemical shift values obtained through phosphorus-31 nuclear magnetic resonance analysis can distinguish between different phosphate ester types and substitution patterns [26].

Mass spectrometry techniques enable molecular weight confirmation and provide fragmentation patterns characteristic of the compound structure [13] [15]. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has been specifically employed for the identification and quantification of bis(1-chloropropan-2-yl) hydrogen phosphate in biological and environmental samples [13] [18]. These analytical approaches facilitate the detection of characteristic fragment ions that confirm structural features [15].

Physicochemical Properties

Physical State and Appearance

bis(1-Chloropropan-2-yl) hydrogen phosphate exists as a liquid under standard ambient conditions [2]. Commercial preparations typically exhibit a clear, colorless appearance when maintained at room temperature [2]. The compound demonstrates stability under normal storage conditions when kept in appropriate containers and environments [2].

The physical state characteristics of this organophosphorus compound are influenced by its molecular structure and intermolecular interactions [7]. The presence of hydrogen bonding capabilities through the phosphate hydrogen and oxygen atoms contributes to the liquid state under ambient conditions [7]. The chlorinated propyl substituents provide sufficient molecular weight and van der Waals interactions to maintain the liquid phase [7].

Storage recommendations for bis(1-chloropropan-2-yl) hydrogen phosphate specify maintenance under inert atmosphere conditions at temperatures below negative twenty degrees Celsius [2]. These storage conditions ensure long-term stability and prevent degradation reactions that could alter the compound properties [2]. The liquid form facilitates handling and measurement procedures in laboratory applications [2].

Solubility Characteristics

The solubility profile of bis(1-chloropropan-2-yl) hydrogen phosphate reflects its amphiphilic molecular structure, containing both hydrophilic phosphate functionality and hydrophobic chlorinated alkyl chains [8]. Water solubility characteristics indicate limited aqueous solubility due to the presence of the chlorinated propyl substituents [8]. The phosphate group provides some degree of hydrophilic character, but this is offset by the lipophilic chloropropyl moieties [8].

Organic solvent compatibility demonstrates enhanced solubility in polar aprotic solvents and alcoholic media [8]. Solvents such as methanol, ethanol, and dimethylformamide typically provide good dissolution characteristics for this compound [8]. The chlorinated alkyl chains contribute to solubility in moderately polar organic solvents [8].

The solubility behavior of bis(1-chloropropan-2-yl) hydrogen phosphate in various solvent systems has implications for analytical procedures and purification methods [8]. Extraction procedures often utilize the differential solubility between aqueous and organic phases to isolate and purify this compound from complex mixtures [13] [18]. These solubility characteristics also influence the compound's environmental fate and bioavailability [8].

Partition Coefficient

The partition coefficient of bis(1-chloropropan-2-yl) hydrogen phosphate provides important information regarding its distribution behavior between immiscible phases [7]. The logarithm of the octanol-water partition coefficient has been calculated as 0.91, indicating moderate lipophilicity [7]. This value suggests that the compound exhibits intermediate behavior between hydrophilic and lipophilic characteristics [7].

The partition coefficient value reflects the balance between the hydrophilic phosphate functionality and the lipophilic chlorinated propyl substituents [7]. The presence of two chloropropyl groups increases the overall lipophilic character compared to simpler phosphate esters [7]. However, the acidic hydrogen on the phosphate group maintains some hydrophilic properties [7].

| Property | Value | Units | Source |

|---|---|---|---|

| LogP | 0.91 | - | ChemSrc [7] |

| Density | 1.4 ± 0.1 | g/cm³ | ChemSrc [7] |

| Boiling Point | 316.2 ± 52.0 | °C at 760 mmHg | ChemSrc [7] |

| Flash Point | 145.0 ± 30.7 | °C | ChemSrc [7] |

| Vapor Pressure | 0.0 ± 1.4 | mmHg at 25°C | ChemSrc [7] |

| Refractive Index | 1.466 | - | ChemSrc [7] |

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of bis(1-chloropropan-2-yl) hydrogen phosphate reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [20] [21]. The phosphate ester functionality exhibits distinctive stretching vibrations that appear in predictable regions of the infrared spectrum [20] [22]. Phosphorus-oxygen stretching vibrations typically manifest in the region between 1000 and 1300 wavenumbers, providing definitive evidence for phosphate ester linkages [22] [25].

The phosphorus-oxygen double bond stretching vibration appears as a strong absorption band around 1200-1300 wavenumbers, characteristic of phosphate compounds [20] [25]. This absorption is particularly prominent due to the high polarity of the phosphorus-oxygen double bond [22]. The phosphorus-oxygen single bond stretching vibrations associated with the ester linkages typically appear in the 1000-1100 wavenumber region [22] [25].

Carbon-hydrogen stretching vibrations from the chloropropyl substituents produce absorption bands in the 2800-3000 wavenumber region [20] [24]. The methyl groups contribute stretching vibrations around 2960 and 2870 wavenumbers, while methylene groups produce absorptions near 2925 and 2850 wavenumbers [20] [24]. These carbon-hydrogen stretching patterns provide confirmation of the alkyl chain structure [24].

The hydroxyl group associated with the hydrogen phosphate functionality generates a broad absorption band in the 2500-3300 wavenumber region [20] [22]. This absorption often appears as a broad feature due to hydrogen bonding interactions [22]. Carbon-chlorine stretching vibrations produce characteristic absorptions in the 600-800 wavenumber region, confirming the presence of chlorinated alkyl substituents [20] [24].

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for bis(1-chloropropan-2-yl) hydrogen phosphate through analysis of multiple nuclear environments [17] [23]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to different hydrogen environments within the molecule [17]. The methyl groups attached to the secondary carbon atoms produce doublet signals around 1.2-1.5 parts per million due to coupling with the adjacent methine protons [17].

The methine protons attached to the carbon bearing the phosphate ester linkage appear as multiplet signals in the 4.0-4.5 parts per million region [17]. These signals demonstrate characteristic downfield shifts due to the deshielding effect of the adjacent oxygen atom [17]. The methylene protons adjacent to the chlorine atoms produce complex multiplet patterns around 3.5-4.0 parts per million [17].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct information about the phosphorus center electronic environment [23] [26]. The chemical shift value for bis(1-chloropropan-2-yl) hydrogen phosphate typically appears in the range of -5 to +5 parts per million relative to phosphoric acid [23]. This chemical shift region is characteristic of dialkyl phosphate esters [26].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for each carbon environment within the molecular structure [17]. The methyl carbons produce signals around 20-25 parts per million, while the methylene carbons adjacent to chlorine appear around 40-45 parts per million [17]. The methine carbons bearing the phosphate ester linkage demonstrate signals in the 70-80 parts per million region due to the deshielding effect of the adjacent oxygen [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of bis(1-chloropropan-2-yl) hydrogen phosphate provides molecular weight confirmation and characteristic fragmentation patterns that support structural identification [13] [15]. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the intact molecular structure [13]. This molecular ion peak may exhibit isotope patterns due to the presence of chlorine atoms, which have characteristic isotopic distributions [15].

The fragmentation behavior of this organophosphorus compound follows predictable pathways based on the molecular structure [13] [15]. Loss of chlorinated propyl fragments represents a common fragmentation pathway, producing characteristic fragment ions [13]. The loss of a chloropropyl group (mass 77) from the molecular ion generates a fragment at mass-to-charge ratio 174 [15].

Secondary fragmentation processes involve the breakdown of the phosphate ester bonds and further decomposition of the chlorinated alkyl chains [13] [15]. Fragment ions corresponding to phosphate-containing species appear at lower mass-to-charge ratios and provide confirmation of the phosphate functionality [15]. The presence of chlorine atoms in the fragment ions produces characteristic isotope patterns that aid in structural confirmation [13].